
1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure, featuring a bromine atom, a fluorine atom, and a methylthio group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a fluorinated aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Bromination: The resulting product is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Thioether Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding alcohols or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methylthio group, contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways, making it a valuable compound for studying molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one include:
1-Bromo-1-(4-fluorophenyl)propan-2-one: Lacks the methylthio group, resulting in different reactivity and applications.
1-Bromo-1-(4-methylthio)phenyl)propan-2-one: Lacks the fluorine atom, affecting its chemical properties.
1-Bromo-1-(4-chloro-3-(methylthio)phenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H10BrFOS |
|---|---|
Molekulargewicht |
277.16 g/mol |
IUPAC-Name |
1-bromo-1-(4-fluoro-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrFOS/c1-6(13)10(11)7-3-4-8(12)9(5-7)14-2/h3-5,10H,1-2H3 |
InChI-Schlüssel |
YORXZEPTRXPJTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)F)SC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


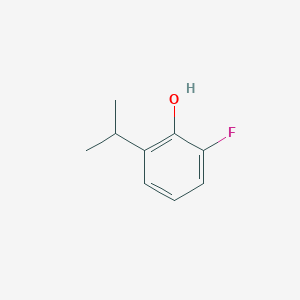

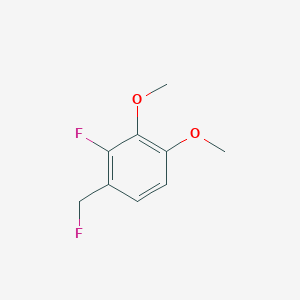
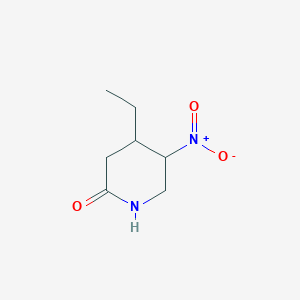



![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
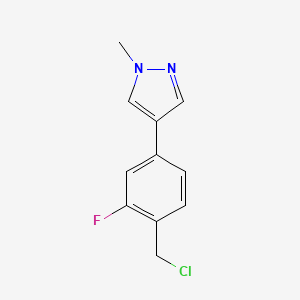
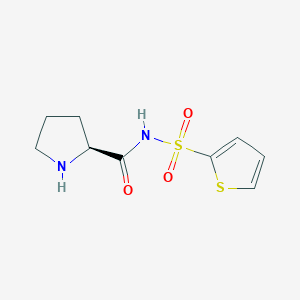
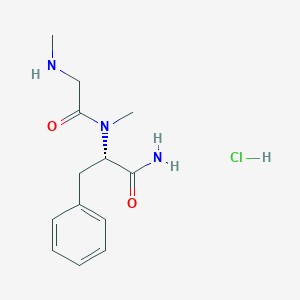
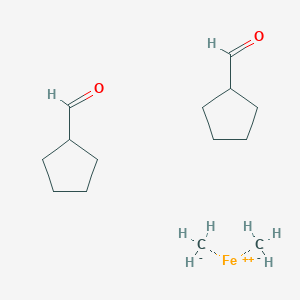
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)

